Panulisib

Beschreibung

Eigenschaften

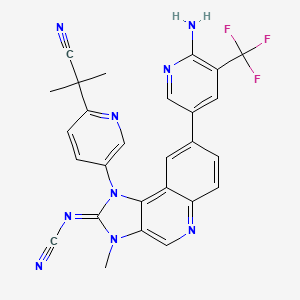

IUPAC Name |

[8-[6-amino-5-(trifluoromethyl)pyridin-3-yl]-1-[6-(2-cyanopropan-2-yl)pyridin-3-yl]-3-methylimidazo[4,5-c]quinolin-2-ylidene]cyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H20F3N9/c1-26(2,13-31)22-7-5-17(11-35-22)39-23-18-8-15(16-9-19(27(28,29)30)24(33)36-10-16)4-6-20(18)34-12-21(23)38(3)25(39)37-14-32/h4-12H,1-3H3,(H2,33,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJLRLTSXTLICIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=NC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3N(C2=NC#N)C)C5=CC(=C(N=C5)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H20F3N9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356033-60-7 | |

| Record name | Panulisib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1356033607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PANULISIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9WA04F921 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Panulisib (P-7170): Technical Framework for Dual PI3K/mTOR and ALK1 Inhibition

Executive Technical Summary

Panulisib (P-7170) represents a distinct class of small-molecule kinase inhibitors designed to overcome the feedback-loop resistance often seen in first-generation rapalogs and isoform-specific PI3K inhibitors. Unlike standard dual inhibitors, P-7170 exhibits a "Triple-Strike" mechanism : it potently inhibits the Class I PI3K isoforms (

This guide provides a rigorous experimental framework for researchers utilizing P-7170. It moves beyond basic handling to address the specific pharmacodynamic markers (p-AKT S473, p-S6K T389) and functional assays (HUVEC tube formation) required to validate its multi-target efficacy.

Molecular Pharmacology & Mechanism of Action[1][2]

The "Triple-Strike" Profile

P-7170 is an ATP-competitive inhibitor. Its efficacy stems from preventing the compensatory upregulation of AKT that typically occurs when mTORC1 is inhibited alone (via S6K-IRS1 negative feedback loop). Furthermore, its inhibition of ALK1 provides a concurrent anti-angiogenic effect, distinct from the pure anti-proliferative effects of standard PI3K inhibitors.

Potency Data (Cellular & Enzymatic)

The following values represent the consensus potency profile for P-7170 in sensitive lines (e.g., NSCLC, TNBC).

| Target Isoform | Interaction Type | Cellular IC50 (nM)* | Pharmacodynamic Readout |

| PI3K | ATP-Competitive | < 10 nM | p-AKT (T308) |

| mTORC1 | ATP-Competitive | < 10 nM | p-S6K (T389), p-4EBP1 |

| mTORC2 | ATP-Competitive | < 10 nM | p-AKT (S473) |

| ALK1 | ATP-Competitive | ~ 15-30 nM | HUVEC Tube Formation |

*Note: Cellular IC50 values are cell-line dependent; values above reflect sensitive populations (e.g., H460, MDA-MB-231).

Visualization: The Signaling Architecture

The diagram below illustrates the specific intervention points of this compound. Note the blockade of the mTORC2-AKT feedback loop and the parallel ALK1 inhibition.

Figure 1: this compound Mechanism of Action. Red lines indicate direct inhibition. Note the simultaneous blockade of mTORC2 (preventing AKT S473 phosphorylation) and ALK1 (anti-angiogenic).

Experimental Framework & Protocols

Protocol A: Phospho-Profiling (Western Blot)

Objective: Validate target engagement by assessing the phosphorylation status of downstream effectors. Critical Control: P-7170 is a potent inhibitor; typical concentrations range from 10 nM to 500 nM. Always include a DMSO-only control and, if possible, a pure PI3K inhibitor (e.g., Wortmannin) for contrast.

-

Cell Seeding: Seed cells (e.g., H460 or MDA-MB-231) at

cells/well in 6-well plates. Allow 24h attachment. -

Starvation (Optional but Recommended): Serum starve (0.5% FBS) for 4-6 hours to reduce basal signaling noise, then stimulate with 10% FBS concurrent with drug treatment.

-

Drug Treatment:

-

Treat with P-7170 (10, 50, 100, 500 nM) for 2 to 6 hours .

-

Note: Long-term incubation (>24h) measures apoptosis, not direct signaling inhibition.

-

-

Lysis: Wash with ice-cold PBS containing phosphatase inhibitors (Na3VO4, NaF). Lyse in RIPA buffer supplemented with protease/phosphatase inhibitor cocktails.

-

Detection Targets:

Protocol B: Functional Angiogenesis (HUVEC Tube Formation)

Objective: Validate the ALK1-mediated anti-angiogenic property of P-7170. This distinguishes P-7170 from standard PI3K inhibitors.

-

Matrix Preparation: Thaw Growth Factor Reduced Matrigel at 4°C overnight. Coat 96-well plates with 50 µL/well. Polymerize at 37°C for 30 mins.

-

Cell Preparation: Harvest HUVECs (Human Umbilical Vein Endothelial Cells). Resuspend in endothelial basal medium.

-

Treatment:

-

Mix HUVECs (

cells) with P-7170 (10–100 nM) or Vehicle. -

Seed onto the polymerized Matrigel.

-

-

Incubation: Incubate for 4–8 hours at 37°C.

-

Quantification: Image utilizing phase-contrast microscopy. Quantify "Total Tube Length" and "Number of Junctions" using ImageJ (Angiogenesis Analyzer plugin).

-

Expectation: P-7170 should disrupt tube formation significantly more than vehicle, resulting in isolated cell clusters rather than a meshwork.

-

Clinical Translation & Biomarkers

When translating preclinical P-7170 data to clinical models, patient stratification is critical.

-

PIK3CA Mutations: Tumors with PIK3CA helical (E545K) or kinase domain (H1047R) mutations generally show higher sensitivity.

-

PTEN Status: PTEN-null tumors (constitutive PI3K activation) are prime candidates for P-7170 due to its ability to shut down the resulting hyperactive signaling downstream.

-

Toxicity Monitoring: Unlike isoform-specific inhibitors, pan-inhibition can lead to hyperglycemia (on-target effect via insulin signaling blockade). In mouse xenograft models, monitor blood glucose levels alongside tumor volume.

References

-

Piramal Enterprises Ltd. (2012). P7170, a novel inhibitor of mTORC1/mTORC2 and PI3K. Cancer Research.[2][1][3] Link

-

Dutta, A., et al. (2015). P7170: A Novel Molecule with Unique Profile of mTORC1/C2 and Activin Receptor-like Kinase 1 Inhibition Leading to Antitumor and Antiangiogenic Activity.[4][2] Molecular Cancer Therapeutics.[4][2][1] Link

-

Bhattacharya, A., et al. (2014). P7170, a novel inhibitor of mTORC1/mTORC2 and Activin receptor-like Kinase 1 (ALK1) inhibits the growth of non small cell lung cancer.[5] BMC Cancer. Link

-

Aggarwal, V., et al. (2012).[1] Abstract 3759: P7170, a novel small molecule inhibitor of PI3K/mTOR pathway, demonstrates potent anti-tumor activity in human cancer models.[3] Cancer Research.[2][1][3] Link

Sources

- 1. P7170, a novel inhibitor of mTORC1/mTORC2 and Activin receptor-like Kinase 1 (ALK1) inhibits the growth of non small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. P7170: A Novel Molecule with Unique Profile of mTORC1/C2 and Activin Receptor-like Kinase 1 Inhibition Leading to Antitumor and Antiangiogenic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. P7170, a novel inhibitor of mTORC1/mTORC2 and Activin receptor-like Kinase 1 (ALK1) inhibits the growth of non small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Panulisib (P-7170) – Dual PI3K/mTOR and ALK1 Inhibitor

[1]

Executive Summary

Panulisib (internally designated as P-7170 ) is a potent, orally bioavailable, synthetic small molecule that functions as a multi-targeted kinase inhibitor. Unlike first-generation PI3K inhibitors that target only the phosphatidylinositol 3-kinase (PI3K) pathway, this compound exhibits a unique dual-mechanism profile: it inhibits the PI3K/AKT/mTOR signaling axis and simultaneously blocks Activin Receptor-Like Kinase 1 (ALK1) .[1]

This dual activity provides a synergistic therapeutic effect:

-

Tumor Cell Suppression: Direct inhibition of PI3K/mTOR induces apoptosis and arrests cell cycle progression in tumor cells.[1]

-

Anti-Angiogenesis: Inhibition of ALK1 disrupts tumor vasculature formation through a mechanism distinct from and complementary to VEGF inhibitors.[1]

This guide provides a comprehensive technical analysis of this compound, designed to support researchers in drug development and molecular pharmacology.

Chemical Architecture & Physicochemical Properties[1]

Chemical Identity

This compound belongs to the imidazo[4,5-c]quinoline class of heterocycles.[1][2] Its structure is characterized by a central fused ring system substituted with functionalized pyridine moieties, optimized for ATP-competitive binding within the kinase pocket.[1]

| Property | Detail |

| Common Name | This compound |

| Code Name | P-7170 |

| IUPAC Name | (E)-N-(8-(6-Amino-5-(trifluoromethyl)pyridin-3-yl)-1-(6-(2-cyanopropan-2-yl)pyridin-3-yl)-3-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-ylidene)cyanamide |

| Molecular Formula | C₂₇H₂₀F₃N₉ |

| Molecular Weight | 527.49 g/mol |

| Physical State | White to off-white solid powder |

| Stereochemistry | Achiral (planar heteroaromatic system) |

Structural Analysis & Solubility

The molecule features a highly conjugated, lipophilic core (imidazoquinoline) flanked by electron-withdrawing groups (trifluoromethyl, cyano).

-

Lipophilicity: High.[1] The presence of the -CF₃ group and multiple aromatic rings increases logP, facilitating membrane permeability but reducing aqueous solubility.

-

Solubility Profile:

Stability & Storage[1]

Mechanism of Action & Molecular Pharmacology

This compound distinguishes itself through "vertical" and "horizontal" pathway blockade.[1]

Vertical Blockade: PI3K/mTOR Axis

This compound binds to the ATP-binding cleft of Class I PI3K isoforms (

-

Effect: Prevents phosphorylation of PIP2 to PIP3, thereby silencing AKT activation (pAKT S473) and downstream effectors like p70S6K and 4E-BP1.

-

Result: Inhibition of protein synthesis, cell growth, and survival signaling.

Horizontal Blockade: ALK1-Mediated Angiogenesis

ALK1 is a type I TGF-

-

Effect: this compound inhibits ALK1 phosphorylation of Smad1/5/8.[1]

-

Differentiation: While VEGF inhibitors (e.g., bevacizumab) target the initiation of vessel sprouting, ALK1 inhibition disrupts the stabilization of these vessels. This makes this compound effective even in VEGF-resistant tumor models.[1]

Signaling Pathway Visualization

The following diagram illustrates the convergence of this compound's inhibitory effects on both tumor cell survival and endothelial angiogenesis.

Experimental Protocols

Preparation of Stock Solutions

Safety Note: this compound is a potent bioactive compound.[1][4] Handle in a biosafety cabinet with appropriate PPE.

-

Calculation: Weigh

mg of this compound powder.-

Target Concentration: 10 mM.

-

Volume of DMSO (

) =

-

-

Dissolution: Add sterile DMSO (dimethyl sulfoxide) to the powder. Vortex vigorously for 30–60 seconds.[1] If particulate remains, sonicate in a water bath at room temperature for 5 minutes.

-

Storage: Aliquot into amber microcentrifuge tubes (20–50

each) to avoid repeated freeze-thaw cycles. Store at -80°C.

In Vitro Kinase Inhibition Assay (Self-Validating Protocol)

To verify the IC50 of this compound against PI3K

Reagents:

-

Recombinant PI3K

or mTOR protein.[1] -

Substrate: PIP2:PS lipid vesicles (for PI3K) or GFP-4EBP1 (for mTOR).[1]

-

ATP (

concentration).[1] -

Assay Buffer: 50 mM HEPES pH 7.5, 3 mM MgCl₂, 1 mM EGTA, 0.03% CHAPS.

Workflow:

-

Serial Dilution: Prepare 3-fold serial dilutions of this compound in DMSO (10 mM start

0.1 nM). Dilute 1:100 into Assay Buffer to create 10x working stocks (final DMSO < 1%). -

Enzyme Mix: Dispense kinase and substrate into 384-well plates.

-

Inhibitor Addition: Add 10x this compound working stock. Incubate 15 min at RT to allow equilibrium binding.

-

Reaction Start: Add ATP to initiate reaction.[1] Incubate 60 min at RT.

-

Detection: Use ADP-Glo™ or similar luminescent detection reagent to quantify ADP production.[1]

-

Validation:

-

Data Analysis: Fit curves using non-linear regression (Log(inhibitor) vs. response). Expect IC50 < 10 nM for PI3K/mTOR.[1]

Synthesis Logic (Retrosynthetic Analysis)

While the specific industrial process is proprietary, the synthesis of this compound generally follows the imidazoquinoline construction logic described in Patent WO2012007926.

Clinical & Preclinical Status

Preclinical Efficacy

This compound has demonstrated broad-spectrum activity in xenograft models, particularly those resistant to standard therapies:

-

NSCLC (Non-Small Cell Lung Cancer): Significant tumor regression in H1975 models (EGFR T790M mutant).[1]

-

TNBC (Triple-Negative Breast Cancer): Synergistic inhibition when combined with chemotherapy, driven by the suppression of the PI3K survival signal that usually mediates chemo-resistance.[1]

Clinical Development

This compound has progressed to Phase I clinical trials (e.g., NCT02428169) evaluating safety and pharmacokinetics in advanced solid tumors.

-

Dosing: Orally administered.

-

Adverse Events (Class Effects): Hyperglycemia (due to PI3K/insulin signaling blockade) and mucositis are anticipated class effects monitored in these trials.

References

-

Piramal Enterprises Ltd. (2012).[1] Imidazo[4,5-c]quinolines as PI3K/mTOR Inhibitors. Patent WO2012007926.[1][6] Link

-

IUPHAR/BPS Guide to Pharmacology. this compound (P7170) Ligand Page. Link[1]

-

Khanna, S., et al. (2015). P7170: A Novel Molecule with Unique Profile of mTORC1/C2 and Activin Receptor-like Kinase 1 Inhibition Leading to Antitumor and Antiangiogenic Activity.[1] Molecular Cancer Therapeutics.[1] Link

-

National Institutes of Health (NIH) PubChem. this compound Compound Summary. Link[1]

-

ClinicalTrials.gov. A Study of P7170 in Patients With Advanced Refractory Solid Tumors. Link[1]

Sources

- 1. p-Menthan-7-ol | C10H20O | CID 83763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. researchgate.net [researchgate.net]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. ALK1 as an emerging target for antiangiogenic therapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Methodological & Application

Panulisib In Vivo Studies: A Protocol for Evaluating Preclinical Efficacy and Pharmacodynamics

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive guide for conducting preclinical in vivo studies on Panulisib, a potent pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor. The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancer, making it a critical target for therapeutic intervention.[1][2] This document outlines the scientific rationale, strategic considerations for study design, and detailed, field-proven protocols for evaluating the anti-tumor efficacy, target engagement, and safety profile of this compound in murine xenograft models. The methodologies described herein are designed to generate robust, reproducible data to support the advancement of this compound through the drug development pipeline.

Scientific Background: The PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central signaling cascade that translates extracellular cues from growth factors and cytokines into intracellular responses, governing essential cellular functions like proliferation, survival, growth, and metabolism.[3][4]

Mechanism of Activation: The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs) on the cell surface.[] This triggers the recruitment and activation of Class I PI3K. Activated PI3K then phosphorylates the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[][6] PIP3 acts as a second messenger, docking proteins with pleckstrin homology (PH) domains, most notably the serine/threonine kinase AKT, to the plasma membrane. This colocalization facilitates the phosphorylation and full activation of AKT by kinases such as PDK1 and mTOR Complex 2 (mTORC2).[][6] Once active, AKT phosphorylates a multitude of downstream substrates, including the mTOR Complex 1 (mTORC1), leading to the promotion of cell growth and proliferation and the inhibition of apoptosis.[3]

This compound's Mechanism of Action: In many cancers, genetic mutations or amplifications lead to the constitutive activation of this pathway, driving uncontrolled tumor growth.[2][3] this compound is a pan-Class I PI3K inhibitor, meaning it targets all four Class I isoforms (p110α, p110β, p110δ, p110γ). By binding to the ATP-binding pocket of the PI3K enzyme, this compound prevents the conversion of PIP2 to PIP3, effectively shutting down the downstream signaling cascade and inhibiting tumor cell proliferation and survival.[3][7]

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Designing a Robust In Vivo Study

A well-designed in vivo study is crucial for accurately assessing the therapeutic potential of this compound. The primary objectives are typically to evaluate anti-tumor efficacy, confirm on-target activity through pharmacodynamic (PD) markers, and establish a preliminary safety profile.

-

Animal Model Selection : The choice of model is dictated by the study's objective.

-

Subcutaneous Xenografts : These are the most common models for initial efficacy screening. Human cancer cell lines are implanted subcutaneously into immunodeficient mice (e.g., Nude, SCID, or NSG). This approach allows for the direct assessment of the compound's effect on human tumor growth.[8][9]

-

Syngeneic Models : For investigating the immunomodulatory effects of this compound, murine cancer cells are implanted into immunocompetent mice of the same strain.[2] This is critical because PI3K isoforms, particularly p110δ and p110γ, play significant roles in immune cell function.[1][10]

-

-

Ethical Considerations : All animal experiments must be conducted in accordance with local institutional guidelines for laboratory animal care and use. Protocols should be designed to minimize animal suffering and use the minimum number of animals required to obtain statistically significant results.[11]

-

Dosing Strategy : PI3K inhibitors can be associated with on-target toxicities such as transient hyperglycemia and hypertension.[7][12] An intermittent dosing schedule (e.g., dosing on consecutive days followed by a multi-day "drug holiday") is often more tolerable and can be as effective, or even more so, than continuous daily dosing.[2][9]

Experimental Protocols

The following protocols provide a framework for a comprehensive in vivo evaluation of this compound.

Protocol 1: this compound Formulation and Administration

The formulation and route of administration are critical for ensuring consistent drug exposure.

1. Materials:

- This compound powder

- Vehicle components (e.g., N,N-Dimethylacetamide (DMA), PEG300, Polysorbate 80, sterile water)

- Sterile vials, syringes, and needles (appropriate gauge for the administration route)

2. Formulation Procedure (Example for Intravenous Administration):

- Causality: A multi-component vehicle is often required to solubilize hydrophobic compounds like this compound for intravenous injection.

- Under sterile conditions, prepare the vehicle. A common example is 10% DMA, 40% PEG300, and 50% sterile water.

- Carefully weigh the required amount of this compound powder.

- Add the this compound to the DMA and vortex until fully dissolved.

- Sequentially add the PEG300 and sterile water, vortexing thoroughly after each addition.

- The final solution should be clear and free of particulates. Prepare fresh daily unless stability data supports storage.

3. Administration Procedure:

- Intravenous (IV) Injection : The preferred route for many PI3K inhibitors to ensure 100% bioavailability.[9] Administer slowly into the lateral tail vein at a volume of ~5-10 mL/kg.

- Oral Gavage (PO) : If an oral formulation is being tested, administer directly into the stomach using a ball-tipped gavage needle. Typical volume is 10 mL/kg.[13]

Protocol 2: Tumor Growth Inhibition (TGI) Efficacy Study

This protocol details a standard efficacy study using a subcutaneous xenograft model.

1. Cell Culture and Implantation:

- Culture the chosen human cancer cell line (e.g., BT-474 breast cancer, PC3 prostate cancer) under standard conditions.[9][14]

- Harvest cells during the logarithmic growth phase. Resuspend cells in a 1:1 mixture of serum-free media and Matrigel to a final concentration of 5-10 x 10⁷ cells/mL.

- Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse (e.g., 6-8 week old female athymic nude mice).

2. Tumor Growth and Randomization:

- Monitor tumor growth 2-3 times weekly using digital calipers. Calculate tumor volume using the formula: Volume (mm³) = (Length x Width²) / 2 .[15]

- When tumors reach a predetermined average size (e.g., 150-200 mm³), randomize the mice into treatment groups to ensure an equal distribution of tumor sizes across all groups.[1]

3. Treatment and Monitoring:

- Administer this compound or Vehicle according to the predefined dose and schedule (see Table 1 for an example).

- Measure tumor volumes and body weights at least twice weekly.

- Monitor the animals daily for any clinical signs of toxicity (e.g., changes in posture, activity, or grooming).

4. Study Endpoints:

- The primary endpoint is typically tumor growth inhibition. The study may be terminated when the mean tumor volume in the vehicle group reaches a specific size (e.g., 1500-2000 mm³).

- At termination, euthanize the animals, and excise, weigh, and photograph the tumors.

- A portion of the tumor tissue should be flash-frozen in liquid nitrogen for PD analysis, while another portion can be fixed in formalin for immunohistochemistry (IHC).

| Parameter | Group 1: Vehicle Control | Group 2: this compound Low Dose | Group 3: this compound High Dose |

| No. of Animals | 10 | 10 | 10 |

| Compound | Vehicle | This compound | This compound |

| Dose | N/A | 10 mg/kg | 20 mg/kg |

| Route | Intravenous (IV) | Intravenous (IV) | Intravenous (IV) |

| Schedule | Days 1, 2, 8, 9, 15, 16 (2 days on/5 days off) | Days 1, 2, 8, 9, 15, 16 (2 days on/5 days off) | Days 1, 2, 8, 9, 15, 16 (2 days on/5 days off) |

| Duration | 21 Days or until endpoint | 21 Days or until endpoint | 21 Days or until endpoint |

Table 1: Example Study Design for a this compound TGI Experiment.

Figure 2: Experimental workflow for a typical tumor growth inhibition (TGI) study.

Protocol 3: Pharmacodynamic (PD) Biomarker Assessment

This protocol is essential to demonstrate that this compound is inhibiting the PI3K pathway within the tumor tissue in vivo.

1. Study Design:

- Use tumor-bearing mice (as in the TGI study). A separate cohort is typically used for PD analysis to avoid impacting the TGI results.

- Administer a single dose of this compound or vehicle.

- Causality: The timing of tissue collection is critical to capture both peak drug effect and duration of action.

- Euthanize cohorts of mice (n=3-4 per group/time point) at various time points post-dose (e.g., 2, 8, 24, and 48 hours).

2. Tissue Collection and Processing:

- Immediately following euthanasia, excise tumors.

- Rapidly flash-freeze the tumor tissue in liquid nitrogen. This is crucial to preserve the phosphorylation status of signaling proteins.

- Store samples at -80°C until analysis.

3. Western Blot Analysis:

- Homogenize the frozen tumor tissue in a lysis buffer containing phosphatase and protease inhibitors.

- Determine protein concentration using a BCA assay.

- Perform SDS-PAGE and Western blotting using antibodies against:

- Phospho-AKT (Ser473) - a direct downstream marker of PI3K pathway activity.[16]

- Total AKT - to ensure changes in p-AKT are not due to changes in total protein.

- Phospho-S6 Ribosomal Protein - a downstream marker of mTORC1 activity.[17]

- Total S6 Ribosomal Protein.

- GAPDH or β-actin - as a loading control.

4. Immunohistochemistry (IHC) Analysis:

- Use formalin-fixed, paraffin-embedded (FFPE) tumor sections.

- Perform IHC staining with antibodies for p-AKT and Ki-67.

- Causality: Ki-67 is a widely used marker of cell proliferation. A decrease in Ki-67 staining provides evidence of the drug's anti-proliferative effect.[8]

Protocol 4: Safety and Toxicology Monitoring

Concurrent monitoring for adverse effects is essential for understanding the therapeutic window.

1. Routine Observations:

- Monitor body weight at each tumor measurement. A sustained body weight loss of >15-20% is a common sign of toxicity and may require euthanasia.

- Perform daily clinical observations for signs of morbidity (e.g., lethargy, ruffled fur, hunched posture).

2. Specific On-Target Toxicity Monitoring:

- Causality: Inhibition of the PI3K/AKT pathway, which is involved in insulin signaling, can lead to transient hyperglycemia.[12]

- Blood Glucose : Measure blood glucose from tail vein blood using a handheld glucometer. Measurements should be taken pre-dose and at peak exposure times (e.g., 2-8 hours post-dose), especially during the first week of treatment.

- Blood Pressure : If feasible and relevant to the program, blood pressure can be monitored in conscious animals using a tail-cuff system. This is particularly important as hypertension has been noted with some PI3K inhibitors.[12]

| Parameter | Metric | Frequency | Rationale / Action Level |

| Body Weight | Percent change from baseline | 2-3 times per week | Toxicity indicator. >15% loss may require dose modification or termination. |

| Clinical Signs | Health score (0-3) | Daily | Monitor for lethargy, ruffled fur, etc. to assess overall well-being. |

| Blood Glucose | mg/dL (from tail vein) | Pre-dose and 2-8h post-dose during first cycle | Key on-target toxicity.[12] Persistent severe hyperglycemia may require dose adjustment. |

| Tumor Ulceration | Visual inspection | 2-3 times per week | May occur with rapidly shrinking tumors; requires veterinary consultation. |

Table 2: Key Parameters for Safety and Toxicology Monitoring.

Data Analysis and Interpretation

-

Tumor Growth Inhibition (TGI) : Calculate the percent TGI using the formula: %TGI = 100 x (1 - ΔT/ΔC) , where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.[18]

-

Statistical Analysis : Use appropriate statistical tests to compare treatment groups to the vehicle control (e.g., one-way ANOVA with Dunnett's post-hoc test or a mixed-effects model for repeated measures). A p-value < 0.05 is typically considered significant.

-

Pharmacodynamics : Quantify Western blot bands using densitometry. Express p-AKT and p-S6 levels as a ratio to their respective total proteins. Plot the results over time to visualize the magnitude and duration of pathway inhibition.

Conclusion

The protocols detailed in this application note provide a robust framework for the preclinical in vivo assessment of this compound. By systematically evaluating anti-tumor efficacy in xenograft models, confirming on-target pathway modulation through pharmacodynamic studies, and diligently monitoring for potential toxicities, researchers can generate the critical data package needed to confidently advance this compound in the drug development process. Adherence to these validated methodologies will ensure the generation of high-quality, interpretable data, ultimately accelerating the journey of this promising therapeutic agent to the clinic.

References

- Current time information in Sumter County, US. (n.d.). Google.

-

The Role of PI3K Inhibition in Suppressing Pancreatic Cancer Progression: Mechanistic Insights From Copanlisib Studies. (2025). PubMed. Retrieved January 31, 2026, from [Link]

-

Pan-PI3K inhibition with copanlisib overcomes Treg- and M2-TAM-mediated immune suppression and promotes anti-tumor immune responses. (2023). PubMed Central. Retrieved January 31, 2026, from [Link]

-

In Vitro and in Vivo Activity of mTOR Kinase and PI3K Inhibitors Against Leishmania donovani and Trypanosoma brucei. (2020). PubMed. Retrieved January 31, 2026, from [Link]

-

Evaluation of the pan-class I phosphoinositide 3-kinase (PI3K) inhibitor copanlisib in the Pediatric Preclinical Testing Consortium in vivo models of osteosarcoma. (2022). PubMed. Retrieved January 31, 2026, from [Link]

-

What is Buparlisib used for? (2024). Patsnap Synapse. Retrieved January 31, 2026, from [Link]

-

Update on the role of copanlisib in hematologic malignancies. (2021). PMC - NIH. Retrieved January 31, 2026, from [Link]

-

Targeting the PI3K/AKT Pathway using Pan-AKT Degraders. (2022). DASH (Harvard). Retrieved January 31, 2026, from [Link]

-

Preclinical Activity of PI3K Inhibitor Copanlisib in Gastrointestinal Stromal Tumor. (2020). PubMed. Retrieved January 31, 2026, from [Link]

-

Pan-PI3K inhibition with copanlisib overcomes Treg- and M2-TAM-mediated immune suppression and promotes anti-tumor immune responses. (2023). PubMed. Retrieved January 31, 2026, from [Link]

-

Copanlisib for treatment of B-cell malignancies: the development of a PI3K inhibitor with considerable differences to idelalisib. (2018). PMC - NIH. Retrieved January 31, 2026, from [Link]

-

PI3K Inhibitors: Understanding Toxicity Mechanisms and Management. (2017). CancerNetwork. Retrieved January 31, 2026, from [Link]

-

Protocol for in vivo analysis of pre- and post-synaptic protein function in mice. (2024). PMC - NIH. Retrieved January 31, 2026, from [Link]

-

Effective Use of PI3K and MEK Inhibitors to Treat Mutant K-Ras G12D and PIK3CA H1047R Murine Lung Cancers. (n.d.). NIH. Retrieved January 31, 2026, from [Link]

-

Safety and Efficacy of Copanlisib in Combination with Nivolumab: A Phase Ib Study in Patients with Advanced Solid Tumors. (n.d.). PubMed Central. Retrieved January 31, 2026, from [Link]

-

Toxicology Studies. (n.d.). Pacific BioLabs. Retrieved January 31, 2026, from [Link]

-

What is the mechanism of Copanlisib dihydrochloride? (2024). Patsnap Synapse. Retrieved January 31, 2026, from [Link]

-

Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics. (n.d.). PMC - NIH. Retrieved January 31, 2026, from [Link]

-

Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. (n.d.). PMC - NIH. Retrieved January 31, 2026, from [Link]

-

Imaging of pharmacodynamics of PI3K/AKT-kinase inhibitors in live... (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

-

New triple-drug treatment stops pancreatic cancer in its tracks, a mouse study finds. (2026). Live Science. Retrieved January 31, 2026, from [Link]

-

In vivo toxicology and safety pharmacology. (n.d.). Nuvisan. Retrieved January 31, 2026, from [Link]

-

In vitro tumor growth inhibition assay. (n.d.). Bio-protocol. Retrieved January 31, 2026, from [Link]

- Dosing regimen for the treatment of pi3k related disorders. (n.d.). Google Patents.

-

In vivo efficacy of KTC1101 in xenograft models. A Graphical... (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

-

The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies. (2025). PubMed Central. Retrieved January 31, 2026, from [Link]

-

Lifespan Based Pharmacokinetic-Pharmacodynamic Model of Tumor Growth Inhibition by Anticancer Therapeutics. (2014). PLOS One. Retrieved January 31, 2026, from [Link]

-

Intermittent High-Dose Scheduling of AZD8835, a Novel Selective Inhibitor of PI3Kα and PI3Kδ, Demonstrates Treatment Strategies for PIK3CA-Dependent Breast Cancers. (n.d.). AACR Journals. Retrieved January 31, 2026, from [Link]

-

(PDF) Copanlisib: Novel PI3K Inhibitor for Treatment of Lymphoma. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

-

Phase II study of copanlisib, a PI3K inhibitor, in relapsed or refractory, indolent or aggressive lymphoma. (2025). ResearchGate. Retrieved January 31, 2026, from [Link]

-

Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. (n.d.). National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. Retrieved January 31, 2026, from [Link]

-

Impact of dose and schedule of PI3Kδ inhibitors in CT-26 syngeneic... (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

-

Experimental design considerations and statistical analyses in preclinical tumor growth inhibition studies. (2025). second scight. Retrieved January 31, 2026, from [Link]

-

Preclinical pharmacodynamic studies of Aurora A inhibition by MLN8054. (n.d.). ASCO Publications. Retrieved January 31, 2026, from [Link]

-

PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. (n.d.). MDPI. Retrieved January 31, 2026, from [Link]

-

The role of early in vivo toxicity testing in drug discovery toxicology. (n.d.). PubMed. Retrieved January 31, 2026, from [Link]

-

Abstract 5453: Novel pan-PI3K inhibitor WX008 demonstrates significant antitumor efficacy in three xenograft tumor models. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

-

A multi-site comparison of in vivo safety pharmacology studies conducted to support ICH S7A & B regulatory submissions. (n.d.). PubMed. Retrieved January 31, 2026, from [Link]

Sources

- 1. Pan-PI3K inhibition with copanlisib overcomes Treg- and M2-TAM-mediated immune suppression and promotes anti-tumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pan-PI3K inhibition with copanlisib overcomes Treg- and M2-TAM-mediated immune suppression and promotes anti-tumor immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is Buparlisib used for? [synapse.patsnap.com]

- 4. Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dash.harvard.edu [dash.harvard.edu]

- 7. What is the mechanism of Copanlisib dihydrochloride? [synapse.patsnap.com]

- 8. The Role of PI3K Inhibition in Suppressing Pancreatic Cancer Progression: Mechanistic Insights From Copanlisib Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Copanlisib for treatment of B-cell malignancies: the development of a PI3K inhibitor with considerable differences to idelalisib - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of the pan-class I phosphoinositide 3-kinase (PI3K) inhibitor copanlisib in the Pediatric Preclinical Testing Consortium in vivo models of osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protocol for in vivo analysis of pre- and post-synaptic protein function in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cancernetwork.com [cancernetwork.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. researchgate.net [researchgate.net]

- 15. Lifespan Based Pharmacokinetic-Pharmacodynamic Model of Tumor Growth Inhibition by Anticancer Therapeutics | PLOS One [journals.plos.org]

- 16. Effective Use of PI3K and MEK Inhibitors to Treat Mutant K-Ras G12D and PIK3CA H1047R Murine Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Preclinical Activity of PI3K Inhibitor Copanlisib in Gastrointestinal Stromal Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ascopubs.org [ascopubs.org]

Application Note: P7170 Cell Culture Assay Guide

Dual PI3K/mTOR/ALK1 Inhibition: Mechanistic Validation & Potency Profiling

Introduction & Mechanism of Action

P7170 is a potent, small-molecule inhibitor with a unique multi-target profile. Unlike first-generation rapalogs that target only mTORC1—often leading to a compensatory feedback activation of AKT—P7170 acts as a dual inhibitor of PI3K (p110

Why this matters for your assay design: In cell culture models, P7170 is utilized to overcome drug resistance associated with the PI3K/AKT/mTOR pathway. When designing assays, you must account for its ability to suppress the "AKT rebound" phenomenon. Therefore, your readouts must specifically look for the simultaneous downregulation of p-S6K (mTORC1 marker) and p-AKT Ser473 (mTORC2 marker) .

Signaling Pathway & Inhibition Node [2][3][4][5]

Figure 1: P7170 Mechanism of Action.[2][4][5] Note the simultaneous blockade of PI3K, mTORC1, and the mTORC2 feedback loop.

Reagent Preparation & Handling

Reproducibility starts with compound handling. P7170 is hydrophobic and requires precise solubilization to prevent precipitation in aqueous media.

-

Stock Concentration: Prepare a 10 mM or 20 mM master stock.

-

Storage: Aliquot into single-use volumes (e.g., 20-50 µL) and store at -80°C .

-

Critical: Avoid freeze-thaw cycles. Repeated temperature shifts can cause micro-precipitation, leading to erratic IC50 curves.

-

-

Working Solution: Dilute the stock into fresh media immediately before treatment. Ensure the final DMSO concentration in the culture well is <0.5% (ideally 0.1%) to avoid solvent toxicity.

Protocol A: Dose-Response Viability Assay (IC50 Determination)

This protocol determines the potency of P7170 in inhibiting cell proliferation.[1][2][4]

Target Cell Lines: HCT116 (Colon), PC3 (Prostate), MCF-7 (Breast), 786-O (Renal).

Step-by-Step Methodology

-

Seeding (Day 0):

-

Harvest cells in the exponential growth phase.[2]

-

Seed cells in 96-well plates.

-

Density: 3,000–5,000 cells/well (cell line dependent).

-

Volume: 100 µL per well.

-

Incubation: Allow attachment overnight (16–24 hours) at 37°C, 5% CO2.

-

-

Compound Dilution (Day 1):

-

Perform a 1:3 serial dilution of P7170 in DMSO to create a 9-point curve.

-

Range: Start at 10 µM (high) down to 1 nM (low).

-

Dilute these DMSO stocks 1:1000 into pre-warmed culture media to generate 2x working solutions.

-

-

Treatment:

-

Remove old media from the plate (optional, or add 2x concentrated drug directly to existing 100 µL media for a gentle approach).

-

Add 100 µL of drug-containing media.

-

Controls:

-

Vehicle Control: 0.1% DMSO (matches highest solvent concentration).

-

Positive Control: Staurosporine (1 µM) or Bortezomib (ensure 100% kill).

-

-

-

Incubation:

-

Incubate for 72 hours .

-

Expert Insight: PI3K inhibitors are cytostatic. A 24-hour incubation is often insufficient to observe a robust differential in viability assays like MTT or CTG.

-

-

Readout (Day 4):

-

Add CellTiter-Glo® (Promega) or MTT reagent.

-

Shake plate for 2 minutes (CTG) to lyse cells.

-

Read Luminescence (CTG) or Absorbance at 570nm (MTT).

-

Data Analysis & Expected Results

Calculate % Viability =

Reference IC50 Values (Validation Benchmarks):

| Cell Line | Tissue Origin | Expected IC50 (nM) |

| HCT116 | Colon | 2 – 10 nM |

| PC3 | Prostate | 5 – 15 nM |

| 786-O | Renal | 5 – 20 nM |

| MCF-7 | Breast | 2 – 10 nM |

Protocol B: Mechanistic Validation (Western Blot)

To confirm P7170 is hitting its target, you must demonstrate the dephosphorylation of downstream effectors.

Core Directive: Unlike viability assays, this experiment requires a short treatment window to capture signaling shut-down before apoptosis artifacts interfere.

Experimental Workflow

Figure 2: Western Blot Workflow.[2] Serum starvation is critical to reduce basal noise.

Step-by-Step Methodology

-

Seeding: Seed

cells in 6-well plates. Grow to 70-80% confluence. -

Serum Starvation (Critical):

-

Wash cells with PBS.

-

Replace media with serum-free media for 12–16 hours.

-

Why? Growth factors in FBS constitutively activate PI3K. Starvation resets the baseline, allowing you to see the specific inhibition of induced signaling.

-

-

Treatment:

-

Pre-treat with P7170 (10, 50, 100, 500 nM) for 1 hour .

-

-

Stimulation:

-

Add FBS (final 10-20%) or Insulin (100 nM) for 30 minutes in the presence of the drug.

-

This "pushed" system proves the drug can block active signaling.

-

-

Lysis:

-

Wash with ice-cold PBS.

-

Lyse in RIPA buffer supplemented with Protease Inhibitors AND Phosphatase Inhibitors (Na3VO4, NaF).

-

Trustworthiness Check:[11] If you omit phosphatase inhibitors, p-AKT signals will vanish during lysis, leading to false positives.

-

Key Biomarkers & Interpretation

| Target Protein | Phospho-Site | Expected Result with P7170 | Mechanistic Significance |

| AKT | Ser473 | Strong Decrease | Marker of mTORC2 inhibition (differentiates from Rapamycin).[2] |

| S6 Ribosomal | Ser235/236 | Decrease | Marker of mTORC1 inhibition.[4] |

| 4E-BP1 | Thr37/46 | Decrease | Marker of Cap-dependent translation inhibition. |

| Total AKT | N/A | No Change | Loading control; confirms protein stability. |

Troubleshooting & Self-Validating Controls

-

Issue: High background in Western Blot.

-

Cause: Incomplete blocking or poor phospho-antibody quality.

-

Solution: Use 5% BSA (not milk) for blocking phospho-antibodies. Casein in milk interferes with phospho-detection.

-

-

Issue: IC50 curve is flat or shifted.

-

Cause: P7170 precipitation.

-

Solution: Check the plate under a microscope for crystals. Ensure DMSO < 0.5%.

-

-

Validation Control:

-

Run a parallel arm with Rapamycin (10 nM) .

-

Result: Rapamycin should inhibit p-S6 but fail to inhibit p-AKT Ser473 (or even increase it). P7170 should inhibit both. This differential proves the dual mechanism.

-

References

-

Venkatesan, A. M., et al. (2015). "P7170, a Novel Molecule with Unique Profile of mTORC1/C2 and Activin Receptor-like Kinase 1 Inhibition Leading to Antitumor and Antiangiogenic Activity." Molecular Cancer Therapeutics, 14(5), 1095–1106.[4]

-

Dutcher, J. P., et al. (2012). "P7170: A potent and oral phosphoinositide 3-kinase (PI3K)-mammalian target of rapamycin (mTOR) and activin receptor-like kinase 1 (ALK1) inhibitor." Cancer Research, 72(8_Supplement), 3742.

-

Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Protocol."

-

Abcam. "Western blot for phosphorylated proteins - Protocol."

Sources

- 1. researchgate.net [researchgate.net]

- 2. P7170, a novel inhibitor of mTORC1/mTORC2 and Activin receptor-like Kinase 1 (ALK1) inhibits the growth of non small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. med.unc.edu [med.unc.edu]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 8. gchemglobal.com [gchemglobal.com]

- 9. ptacts.uspto.gov [ptacts.uspto.gov]

- 10. pedagogie.ac-limoges.fr [pedagogie.ac-limoges.fr]

- 11. vigo-avocats.com [vigo-avocats.com]

Application Note: Reconstitution and Handling of Panulisib (P-7170) for In Vitro Signal Transduction Assays

[1]

Abstract & Introduction

Panulisib (P-7170) is a potent, small-molecule dual inhibitor targeting the Phosphoinositide 3-kinase (PI3K) isoforms and the mammalian target of rapamycin (mTOR) complexes (mTORC1/C2).[1][2][3] Unlike earlier generation inhibitors, this compound also exhibits distinct inhibitory activity against Activin receptor-like kinase 1 (ALK1), contributing to its anti-angiogenic profile.[1][2][3]

The hydrophobicity of this compound presents specific challenges for in vitro experimentation. Improper reconstitution can lead to compound precipitation, inconsistent IC50 values, and "edge effects" in microplate assays.[1] This guide provides a standardized, self-validating protocol for reconstituting, storing, and diluting this compound to ensure maximum biological activity and reproducibility.[1]

Physicochemical Profile

Before handling, verify the compound identity and properties.[1] The high molecular weight and lipophilicity necessitate the use of organic solvents for initial stock preparation.[1]

| Property | Specification |

| Compound Name | This compound (P-7170) |

| CAS Number | 1356033-60-7 |

| Molecular Formula | |

| Molecular Weight | 527.50 g/mol |

| Primary Solvent | DMSO (Dimethyl sulfoxide) |

| Solubility (DMSO) | |

| Solubility (Water) | Insoluble (Precipitates immediately) |

| Storage (Powder) | -20°C, Desiccated, Protected from light |

| Storage (Solution) | -80°C (Preferred) or -20°C, Aliquoted |

Mechanism of Action & Signaling Pathway

This compound acts by competitively binding to the ATP-binding cleft of PI3K and mTOR kinases.[1] This dual inhibition shuts down the PI3K/AKT/mTOR signaling cascade, a critical regulator of cell growth, survival, and metabolism often dysregulated in oncology.[1]

The following diagram illustrates the specific nodes inhibited by this compound within the signal transduction network.

Figure 1: this compound Mechanism of Action. Red lines indicate direct inhibition of PI3K, mTOR complexes, and ALK1, preventing downstream proliferation and angiogenic signaling.[1]

Reconstitution Protocol (Master Stock)

Scientific Rationale

Why DMSO? this compound is practically insoluble in aqueous buffers (PBS, media).[1] Attempting to dissolve it directly in water will result in a suspension, not a solution, leading to wildly inaccurate dosing.[1] Anhydrous DMSO (Dimethyl Sulfoxide) is the required vehicle to solvate the hydrophobic aromatic rings.[1]

Why High Concentration Stock? We target a 10 mM or 50 mM stock. This minimizes the volume of DMSO added to cell culture media later.[1] The final DMSO concentration in the assay well must remain below 0.1% (v/v) to avoid solvent toxicity, which can mimic kinase inhibition or induce apoptosis artifacts.[1]

Preparation Steps[1]

Materials Required:

-

This compound powder (e.g., 5 mg or 10 mg vial).[1]

-

DMSO (Anhydrous, Cell Culture Grade,

99.9%).[1] -

Vortex mixer.[1]

-

Desiccator cabinet.[1]

Protocol:

-

Equilibration: Remove the this compound vial from -20°C storage. Critical: Allow the vial to warm to room temperature (approx. 15-30 mins) inside the desiccator before opening.

-

Reasoning: Opening a cold vial introduces atmospheric moisture, which condenses on the hygroscopic powder, potentially hydrolyzing the compound or altering the weighed mass.[1]

-

-

Centrifugation: Briefly centrifuge the vial (5,000 x g for 10 seconds) to settle all powder to the bottom.

-

Calculation: Calculate the volume of DMSO required for a 10 mM stock solution.

-

Solvation: Add the calculated volume of DMSO to the vial.

-

Mixing: Vortex vigorously for 30-60 seconds. Inspect visually. The solution should be crystal clear and slightly yellow.[1] If particles persist, warm slightly to 37°C for 2 minutes and vortex again.

-

Aliquoting: Immediately dispense into single-use aliquots (e.g., 20-50

L) in light-resistant or amber microtubes. -

Storage: Store aliquots at -80°C.

Dilution Strategy for In Vitro Assays

Directly pipetting 0.5

The "Constant DMSO" Rule

To attribute cell death solely to this compound, the DMSO concentration must be identical in the vehicle control (0 nM) and the highest drug dose (e.g., 1000 nM).[1]

Workflow Diagram[1]

Figure 2: Recommended Dilution Workflow. Intermediate dilutions are performed in 100% DMSO to maintain solubility before the final "shock" dilution into aqueous media.[1]

Protocol for 1000x Intermediate Method

-

Prepare Intermediates: In a V-bottom plate or PCR tubes, perform serial dilutions of this compound using 100% DMSO .

-

Example: Dilute 10 mM Master Stock 1:10 to get 1 mM.[1] Dilute that 1:10 to get 0.1 mM.

-

-

Prepare Working Solutions: Dilute each Intermediate 1:1000 into pre-warmed culture media.

-

Vehicle Control: Add 1

L of pure DMSO to 999

Quality Control & Troubleshooting

| Observation | Probable Cause | Corrective Action |

| Precipitate in Media | "Shock" precipitation due to high concentration or cold media.[1] | Vortex media immediately upon addition.[1] Ensure media is at 37°C. Do not exceed 100 |

| Yellow color in Stock | Normal for this compound at high concentrations.[1] | No action required. |

| Inconsistent IC50 | Evaporation of DMSO in stock or freeze-thaw degradation.[1] | Use fresh aliquots. Ensure DMSO stock caps are tight (DMSO is hygroscopic).[1] |

| High Cell Death in Control | DMSO toxicity.[1] | Ensure final DMSO concentration is |

References

-

IUPHAR/BPS Guide to PHARMACOLOGY. "this compound (P7170) Ligand Page." Accessed October 2023.[1] [Link][1][4]

-

American Association for Cancer Research (AACR). "P7170: A Novel Molecule with Unique Profile of mTORC1/C2 and Activin Receptor-like Kinase 1 Inhibition."[1][2] Molecular Cancer Therapeutics, 2015.[1][2] [Link][1][2]

-

National Institutes of Health (NIH) PubChem. "this compound Compound Summary."[1] [Link][1]

-

ShellChem. "this compound (P7170) Product Data Sheet." [Link][1]

Sources

- 1. This compound | C27H20F3N9 | CID 56947515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. P7170: A Novel Molecule with Unique Profile of mTORC1/C2 and Activin Receptor-like Kinase 1 Inhibition Leading to Antitumor and Antiangiogenic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Precision Determination of Panulisib (P-7170) IC50: A Dual PI3K/mTOR Inhibition Protocol

Abstract & Introduction

Panulisib (P-7170) is a potent, ATP-competitive dual inhibitor targeting the Class I Phosphoinositide 3-kinases (PI3K

Objective: This application note provides a rigorous, self-validating protocol for determining the half-maximal inhibitory concentration (IC50) of this compound. While cellular viability assays provide phenotypic data, the biochemical (enzymatic) IC50 is the gold standard for verifying target engagement and intrinsic potency. This guide focuses on a bioluminescent ADP-detection platform (ADP-Glo™), which offers superior Z' factors and sensitivity for lipid kinases compared to traditional radiometric assays.

Mechanistic Context

This compound acts by competing with ATP at the catalytic cleft of the p110 subunit of PI3K and the kinase domain of mTOR. Accurate IC50 determination requires assay conditions where [ATP] is near the enzyme's

Figure 1: The PI3K/AKT/mTOR signaling cascade illustrating the dual-node inhibition mechanism of this compound.

Materials & Reagents

To ensure reproducibility, use high-purity reagents. The following list assumes a lipid kinase assay format (ADP-Glo™).

| Reagent Category | Item | Specification/Notes |

| Compound | This compound (P-7170) | Purity >98% (HPLC). Store at -20°C. |

| Enzymes | Recombinant PI3K | Complex of p110 |

| Recombinant mTOR | Truncated or full-length complex. | |

| Substrates | PIP2:PS Lipid Substrate | Phosphatidylinositol-4,5-bisphosphate co-formulated with Phosphatidylserine (carrier). |

| Detection | ADP-Glo™ Kinase Assay | Promega (V9101). Converts ADP |

| Buffer Components | HEPES (pH 7.[2]5) | Core buffer. |

| MgCl2 | Essential cofactor (usually 3mM). | |

| EGTA | Chelator to reduce background. | |

| CHAPS or Triton X-100 | Detergent for lipid solubility (critical for PI3K). | |

| DTT | Reducing agent (freshly added). | |

| Solvent | DMSO | Anhydrous, cell-culture grade. |

Protocol Phase 1: Compound Preparation

Scientific Integrity Check: this compound is hydrophobic. Improper solubilization or serial dilution is the #1 cause of "flat" IC50 curves or high variability.

-

Stock Solution (10 mM):

-

Dissolve this compound powder in 100% DMSO.

-

Example: For 1 mg of P-7170 (MW: ~433.5 g/mol ), add 230.6

L of DMSO. -

Vortex vigorously for 1 minute. Inspect visually for particulates.

-

Caution: Avoid freeze-thaw cycles. Aliquot into single-use vials.

-

-

Serial Dilution (3-fold, 10-point):

-

Goal: A final assay concentration range spanning 10

M to 0.5 nM. -

Step A (Source Plate): In a 96-well polypropylene plate (V-bottom), dispense 20

L of 100% DMSO into columns 2-10. -

Step B: Add 30

L of 10 mM this compound stock to column 1. -

Step C: Transfer 10

L from col 1 to col 2, mix 10x. Repeat across the plate. -

Step D (Intermediate Dilution): Transfer 2

L of the DMSO source series into 48

-

Protocol Phase 2: Enzymatic IC50 Determination (ADP-Glo)

This protocol measures the conversion of ATP to ADP.[1][2][3] this compound inhibition results in less ADP production, and therefore lower luminescent signal.

Assay Conditions:

-

Final ATP Concentration:

M (Must be -

Final DMSO: 1% (Tolerable for PI3K/mTOR).

-

Reaction Time: 60 minutes at 23°C.

Workflow Diagram

Figure 2: Step-by-step ADP-Glo assay workflow for this compound IC50 determination.

Detailed Steps:

-

Reagent Prep:

-

1X Kinase Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 3 mM MgCl2, 0.03% CHAPS, 1 mM DTT (add fresh).

-

2.5X Enzyme/Substrate Mix: Dilute PI3K recombinant enzyme (e.g., 2 ng/well) and PIP2:PS substrate (

M final) in 1X Buffer. -

2.5X ATP Mix: Dilute Ultra-Pure ATP to

M in 1X Buffer.

-

-

Assay Assembly (384-well White Low-Volume Plate):

-

Dispense Compound: Add 2.5

L of the Intermediate Dilution (from Phase 1) to assay wells. -

Dispense Enzyme: Add 2.5

L of 2.5X Enzyme/Substrate Mix .-

Control 1 (Max Signal): Compound solvent only + Enzyme + Substrate.

-

Control 2 (Min Signal/No Enzyme): Buffer + Substrate (No Enzyme).

-

-

Pre-Incubation: Incubate for 10 mins at RT to allow this compound to bind the active site.

-

Initiate: Add 2.5

L of 2.5X ATP Mix . -

Incubate: Cover plate and shake for 1 min. Incubate for 60 mins at RT (23°C).

-

-

Detection (The "Glo" Phase):

-

Stop Reaction: Add 7.5

L of ADP-Glo™ Reagent . -

Incubate: 40 mins at RT.[2] (This stops the kinase and depletes remaining unconsumed ATP).

-

Generate Signal: Add 15

L of Kinase Detection Reagent . -

Incubate: 30 mins at RT.[2] (This converts the generated ADP back to ATP

Luciferase -

Read: Measure Luminescence (Integration time: 0.5 - 1.0 sec) on a multimode plate reader (e.g., EnVision, GloMax).

-

Data Analysis & Expected Results

Calculation

-

Normalize Data: Calculate % Inhibition for each well:

-

Curve Fitting: Plot % Inhibition (Y-axis) vs. Log[this compound] (X-axis).

-

Regression: Use a non-linear regression model (4-parameter logistic / Sigmoidal dose-response with variable slope):

Benchmarking (Expected Values)

Based on literature and validated datasets, your results should align with these ranges:

| Target | Typical IC50 (nM) | Reference Context |

| PI3K | 0.4 - 1.0 nM | Enzymatic (ATP @ Km) |

| PI3K | ~0.5 nM | Enzymatic |

| mTOR (C1/C2) | 0.6 - 2.0 nM | Enzymatic |

| Cellular (HCT116) | 20 - 40 nM | Cell Viability (72h) |

Note: If your IC50 is >10x these values, check ATP concentration (too high competes out the drug) or Enzyme quality.

Cellular Validation (Translational Context)

While the enzymatic assay defines the constant, cell-based assays confirm membrane permeability.

Protocol Summary:

-

Cell Line: MDA-MB-231 (TNBC) or HCT116 (Colorectal).

-

Seeding: 3,000 cells/well in 96-well plates. Allow attachment overnight.

-

Treatment: Add this compound (9-point dilution, start 1

M). -

Duration: 72 hours incubation.

-

Readout: CellTiter-Glo® (ATP viability).

-

Interpretation: Cellular IC50 is typically 10-50 fold higher than biochemical IC50 due to ATP competition in the cytosol (mM levels) and membrane barriers.

Troubleshooting & Expert Tips

-

The "Hook" Effect: If you see signal increase at very high drug concentrations, it may be due to compound precipitation or luciferase inhibition. Check solubility limits.

-

Z' Factor < 0.5: Usually caused by pipetting error or degrading ATP. Use low-binding tips and fresh ATP aliquots.

-

Edge Effects: In 384-well plates, avoid using the outer perimeter wells for data; fill them with media/buffer to maintain thermal inertia.

-

ATP Competition: this compound is ATP-competitive. If you run the assay at 1 mM ATP (saturating), the IC50 will shift to the right (appear less potent). Always report IC50 in the context of the ATP concentration used.

References

-

Mechanism & Discovery

-

Assay Methodology (ADP-Glo)

-

Pathway Context

- Title: The PI3K/AKT/mTOR pathway in triple-neg

- Source: Journal of Experimental & Clinical Cancer Research.

-

URL:[Link]

Sources

Application Note: Profiling Panulisib (P-7170) in Biochemical and Cellular Kinase Assays

Introduction & Mechanism of Action

Panulisib (P-7170) is a potent, ATP-competitive dual inhibitor targeting the Phosphoinositide 3-kinase (PI3K) family and the mammalian Target of Rapamycin (mTOR). Unlike isoform-selective inhibitors, this compound exhibits broad-spectrum activity against Class I PI3K isoforms (p110

In oncology research, this dual-inhibition profile is critical for overcoming the feedback loop activation of AKT that often limits the efficacy of mTOR-only inhibitors (e.g., rapalogs).

Signaling Pathway and Inhibition Logic

The diagram below illustrates the PI3K/AKT/mTOR signaling cascade.[1] this compound acts at two critical nodes:

-

Upstream: Blocking the conversion of PIP2 to PIP3 by PI3K.

-

Downstream: Directly inhibiting the mTOR catalytic core.

Figure 1: Mechanism of Action.[2] this compound exerts dual-node inhibition, preventing PIP3 generation and mTOR signaling.

Material Preparation & Handling[2][3][4][5][6]

Scientific Integrity Note: this compound is hydrophobic. Improper handling leads to precipitation in aqueous buffers, causing "false artificial inhibition" in biochemical assays or lack of potency in cell assays.

Reconstitution Protocol

-

Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

-

Stock Concentration: Prepare a 10 mM master stock.

-

Storage: Aliquot into single-use vials (e.g., 20

L) and store at -80°C .-

Avoid: Repeated freeze-thaw cycles.

-

Shelf Life: 6 months at -80°C; <24 hours at 4°C.

-

Working Solutions (Critical Step)

-

For Cell-Free Assays: Dilute stock in 1X Kinase Buffer immediately before use. Do not exceed 5% DMSO in the final reaction (most kinases tolerate up to 2-5%, but PI3K lipid substrates can be sensitive to solvent perturbations).

-

For Cell-Based Assays: Dilute in culture media. Ensure final DMSO concentration is <0.1% to avoid solvent toxicity masking drug effects.

Protocol A: Biochemical Kinase Activity Assay (ADP-Glo™)

Objective: Determine the IC50 of this compound against recombinant PI3K

Experimental Design (Self-Validating)

-

Positive Control: Wortmannin (Broad PI3K inhibitor) or LY294002.

-

No-Enzyme Control (Background): Buffer + Substrate + ATP (Measures intrinsic ATP hydrolysis).

-

Vehicle Control (Max Activity): Enzyme + Substrate + ATP + DMSO (No inhibitor).

Reagents

-

Enzyme: Recombinant PI3K (p110

/p85 -

Substrate: PIP2:PS Lipid Kinase Substrate (requires sonication).

-

ATP: Ultra-pure ATP (use at

apparent, typically 10-50 -

Reaction Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 3 mM MgCl2, 0.025 mg/mL BSA.

Step-by-Step Workflow

-

Lipid Substrate Preparation (The "Art" of PI3K Assays):

-

Expert Tip: PIP2 is a lipid. It does not dissolve; it forms micelles. You must sonicate the PIP2/Phosphatidylserine (PS) mixture in the reaction buffer for 1 minute before adding it to the plate. Cloudy solutions indicate poor micelle formation and will yield high variability.

-

-

Compound Dilution:

-

Prepare a 3-fold serial dilution of this compound in DMSO (10 points).

-

Dilute these into 1X Kinase Buffer to 4X the final assay concentration.

-

-

Reaction Assembly (384-well Low Volume Plate):

-

Step 1: Add 2.5

L of This compound (4X). -

Step 2: Add 2.5

L of PI3K Enzyme (4X). Incubate for 15 min at RT (allows inhibitor to bind). -

Step 3: Add 5.0

L of ATP/PIP2 Mix (2X) to start the reaction. -

Final Volume: 10

L.

-

-

Incubation:

-

Incubate at Room Temperature (23°C) for 60 minutes.

-

-

Detection (ADP-Glo):

-

Step 4: Add 10

L ADP-Glo™ Reagent . Incubate 40 min (Depletes unconsumed ATP). -

Step 5: Add 20

L Kinase Detection Reagent . Incubate 30 min (Converts generated ADP

-

-

Readout: Measure Luminescence (Integration time: 0.5 - 1.0 sec).

Data Analysis

Calculate Percent Inhibition using the formula:

Protocol B: Cell-Based Target Engagement (Western Blot)

Objective: Confirm this compound inhibits downstream phosphorylation of AKT (Ser473) and S6 Ribosomal Protein (Ser235/236) in intact cells.

Experimental Design

-

Cell Line: HCT116 or PC3 (High basal PI3K activity).

-

Conditions: Serum-Starved vs. Serum-Stimulated (Essential to define the dynamic range).

Workflow Diagram

Figure 2: Cellular Assay Workflow.[2] The stimulation step is crucial to observe maximal inhibition.

Step-by-Step Methodology

-

Seeding: Plate cells at

cells/well in 6-well plates. Allow attachment (24h). -

Starvation: Replace media with serum-free media for 12–16 hours. This lowers high basal p-AKT levels, resetting the pathway.

-

Drug Treatment:

-

Add this compound at varying concentrations (e.g., 0, 10, 50, 100, 500, 1000 nM).

-

Incubate for 1 hour at 37°C.

-

-

Stimulation:

-

Add Insulin (100 nM) or FBS (20% final) directly to the media containing the drug.

-

Incubate for exactly 15-20 minutes .

-

-

Lysis:

-

Wash with ice-cold PBS.

-

Lyse in RIPA buffer supplemented with Protease Inhibitors and Phosphatase Inhibitors (Sodium Orthovanadate/NaF are mandatory).

-

-

Western Blotting:

-

Load 20-30

g protein/lane. -

Primary Antibodies:

-

p-AKT (Ser473) [Target: mTORC2/PI3K]

-

p-S6 (Ser235/236) [Target: mTORC1]

-

Total AKT / Total S6 (Loading Controls)

- -Actin (Housekeeping)

-

-

Expected Results & Troubleshooting

Expected IC50 Values (Biochemical)

| Target | Expected IC50 (nM) | Notes |

| PI3K | 2.0 - 5.0 nM | Highly potent. |

| PI3K | ~2.0 nM | |

| mTOR | ~4.0 - 10.0 nM | Direct catalytic inhibition. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Background (Biochemical) | ATP not depleted. | Ensure ADP-Glo Reagent incubation time is sufficient (at least 40 min). |

| Low Signal (Biochemical) | Lipid substrate aggregation. | Sonicate PIP2 substrate vigorously. Ensure buffer contains MgCl2.[3] |

| No Inhibition (Cellular) | Constitutive activation. | Ensure cells were starved prior to stimulation. Check if cell line has PTEN loss (may require higher doses). |

| Precipitation | High DMSO. | Keep final DMSO < 1% in biochemical and < 0.1% in cellular assays. |

References

-

Discovery and Characterization of P-7170

-

ADP-Glo Kinase Assay Principle

-

PI3K Lipid Substrate Handling

-

Title: Measuring PI3K Lipid Kinase Activity Using the ADP-Glo Assay.[3]

- Source: Promega Applic

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. P7170, a novel inhibitor of mTORC1/mTORC2 and Activin receptor-like Kinase 1 (ALK1) inhibits the growth of non small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. promega.de [promega.de]

- 6. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Panulisib (P-7170) Western Blot Technical Support Center

Status: Operational Lead Scientist: Senior Application Specialist, Signal Transduction Unit Topic: Troubleshooting PI3K/mTOR Pathway Analysis via Western Blot

Introduction: The Dual-Inhibition Context

Welcome to the technical support hub for Panulisib (P-7170). As a potent, ATP-competitive dual inhibitor targeting both the PI3K (Class I isoforms

Unlike single-node inhibitors, this compound shuts down the signaling cascade at two distinct checkpoints. Successful validation requires detecting the loss of phosphorylation on downstream effectors—specifically Phospho-AKT (Ser473/Thr308) , Phospho-S6 Ribosomal Protein , and Phospho-4EBP1 .

This guide addresses the most common failure modes: lack of observed inhibition , weak phospho-signals , and high background noise .

Visualizing the Target Pathway

To troubleshoot effectively, you must verify where the signal breakage occurs. This compound acts upstream of AKT (via PI3K) and directly on mTOR.

Figure 1: this compound Mechanism of Action.[1][2][3][4] The drug imposes a dual blockade on PI3K and mTOR, collapsing phosphorylation of AKT, S6K, and 4E-BP1.

Troubleshooting Module 1: "I see no inhibition of Phospho-AKT/S6."

Symptom: You treated cells with this compound, but the bands for p-AKT or p-S6 are just as strong as the control.

Root Cause Analysis

1. The "Basal Signal" Fallacy

-

Issue: Many cell lines have low basal PI3K activity in standard culture conditions. You cannot inhibit what isn't activated.

-

Validation: Did you include a positive control?

-

Solution: Perform a "Serum Starve & Stimulate" protocol.[5] Starve cells (0.5% FBS) overnight, treat with this compound for 1-2 hours, then stimulate with Insulin (100 nM) or IGF-1 for 15 minutes before lysis. This creates a high phosphorylation peak that this compound should visibly crush [1].

2. Drug Precipitation (Solubility Failure)

-

Issue: this compound is hydrophobic. If added directly to aqueous media from a high-concentration stock, it may precipitate immediately, becoming biologically inert.

-

Validation: Check your media under a microscope for micro-crystals.

-

Solution: Dissolve this compound in DMSO to create a stock (e.g., 10 mM). Dilute this stock into the media such that the final DMSO concentration is <0.5%. Ensure the drug is fully soluble in the DMSO master mix before addition [2].

3. The Feedback Loop Paradox

-

Issue: In some contexts, inhibiting mTORC1 (S6K) releases a negative feedback loop on IRS-1, causing a paradoxical reactivation of upstream PI3K/AKT.

-

Validation: Check both p-S6 (mTOR marker) and p-AKT.[3] If p-S6 is gone but p-AKT remains, you are seeing feedback activation.

-

Solution: This confirms the drug is working on mTOR. To block the rebound, you may need to adjust the dose or time-point, although this compound's dual nature usually suppresses this better than Rapamycin alone [3].

Troubleshooting Module 2: "My Phospho-bands are weak or fuzzy."

Symptom: Total protein bands are crisp, but p-AKT/p-S6 are faint, smeared, or non-existent.

Root Cause Analysis

1. The "Phosphatase Trap"

-

Issue: Phosphorylation is reversible and labile. Upon cell lysis, endogenous phosphatases degrade the signal within seconds.

-

Solution: You must use a lysis buffer fortified with Phosphatase Inhibitors .[5][6] Standard protease inhibitors are not enough.

2. Blocking Buffer Interference

-

Issue: Using Non-Fat Dry Milk (NFDM) to block membranes for phospho-antibodies. Milk contains Casein, a phosphoprotein that causes high background and masks specific signals.[5][6]

-

Solution: ALWAYS use 5% BSA (Bovine Serum Albumin) in TBST for blocking and antibody incubation when detecting phospho-proteins [4].

Optimized Lysis Buffer for this compound Studies

Use this formulation to preserve p-AKT and p-S6 signal integrity.

| Component | Concentration | Function |

| RIPA or NP-40 Buffer | 1X | Base Lysis |

| Protease Inhibitor Cocktail | 1X | Prevents protein degradation |

| Sodium Fluoride (NaF) | 10-50 mM | Critical: Ser/Thr Phosphatase Inhibitor |

| Sodium Orthovanadate (Na3VO4) | 1-2 mM | Critical: Tyr Phosphatase Inhibitor |

| Beta-Glycerophosphate | 10-20 mM | Ser/Thr Phosphatase Inhibitor |

| PMSF | 1 mM | Ser Protease Inhibitor (Add fresh) |

Note: Keep samples on ice at all times. Sonicate briefly (10s) to shear DNA and ensure nuclear lysis, as some mTOR/AKT signaling is compartmentalized.

Troubleshooting Module 3: Protocol & Workflow Logic

Q: Which AKT phosphorylation site should I probe?

-

A: Probe Ser473 first. It is the hydrophobic motif site required for maximal activation and is a direct readout of mTORC2 activity (which this compound inhibits). Thr308 is phosphorylated by PDK1 (PI3K dependent). This compound should inhibit both, but Ser473 usually provides a cleaner, more robust signal for drug screening [5].

Q: I see a band, but is it specific?

-

A: Validate with a Total Protein Normalization . You must run a duplicate blot (or strip and re-probe) for Total AKT and Total S6 .

-

Scenario A: p-AKT decreases, Total AKT stays constant = True Inhibition .

-

Scenario B: p-AKT decreases, Total AKT decreases = Cytotoxicity/Loading Error (The drug killed the cells or you loaded less protein).

-

Q: Can I use stored lysates?

-

A: Phospho-proteins degrade even at -20°C. For critical this compound data, use lysates stored at -80°C and avoid repeated freeze-thaw cycles. Aliquot samples immediately after lysis [6].

Summary Workflow: The "Golden Path" to Valid Results

Figure 2: Optimized Western Blot Workflow for Phospho-Protein Analysis.

References

-

Bio-Techne. (2025). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Link

-

MedChemExpress. (n.d.). Copanlisib (BAY 80-6946) Product Data Sheet & Solubility. Link

-

National Institutes of Health (PubMed). (2023). PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer. Link

-

Proteintech Group. (n.d.). Tips for detecting phosphoproteins by western blot. Link

-

Abcam. (n.d.). Western blot for phosphorylated proteins. Link

-

Absin. (2025). Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

Technical Support Center: Panulisib (Copanlisib)

A Senior Application Scientist's Guide to Optimizing In Vitro Treatment Duration

Welcome to the technical support guide for Panulisib (Copanlisib). As a Senior Application Scientist, my goal is to move beyond simple protocols and provide you with the causal logic and field-proven insights necessary for successful experimentation. Optimizing the duration of drug exposure is not a trivial step; it is fundamental to accurately interpreting your in vitro data, whether you're observing cytostatic, cytotoxic, or resistance-inducing effects. This guide is structured to walk you through this optimization process systematically, from initial questions to in-depth troubleshooting.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers have when starting experiments with this compound.

Q1: What is the primary mechanism of action for this compound?

A1: this compound (also known as Copanlisib) is a potent intravenous pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor.[1] It demonstrates preferential activity against the p110α and p110δ isoforms of PI3K.[1][2] By inhibiting PI3K, this compound effectively blocks the downstream PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell proliferation, survival, and metabolism.[3][4] Dysregulation of this pathway is a common event in many cancers, making it a key therapeutic target.[5]

Q2: What is a reasonable starting point for treatment duration in a typical cancer cell line?

A2: A standard starting point for many targeted therapies, including this compound, is a 72-hour continuous exposure for cell viability assays. However, this is merely a preliminary step. The optimal duration is highly cell-line dependent and endpoint-specific. We strongly recommend conducting a preliminary time-course experiment (e.g., 24, 48, 72, and 96 hours) to establish the kinetics of the cellular response.

Q3: How does treatment duration influence the observed cellular outcome (e.g., apoptosis vs. cell cycle arrest)?

A3: The duration of exposure is critical in determining the cellular fate.

-

Short-term exposure (e.g., < 24 hours): Often sufficient to observe target engagement and inhibition of downstream signaling (e.g., decreased phosphorylation of AKT and S6). This is the ideal window for mechanistic Western blot studies.

-

Mid-term exposure (e.g., 24-72 hours): Typically induces cytostatic effects, such as cell cycle arrest, often in the G1 phase, as the mTOR pathway is a key regulator of cell cycle progression.[6][7]

-